Fluorescence-Enabled Smo Antagonism
IHR-Cy3 uniquely combines Smo antagonism with Cy3 fluorescence, enabling direct visualization of receptor binding. In contrast, the parent compound IHR-1 (IC₅₀ = 7.6 nM) is a potent Smo antagonist but lacks any fluorescent signal, precluding its use in imaging or flow cytometry applications . The conjugation of Cy3 to the IHR-1 scaffold increases the IC₅₀ to 100 nM, representing a ~13-fold reduction in potency, yet retains sufficient antagonism for cellular studies while conferring fluorescence excitation/emission maxima of ~550/570 nm .
| Evidence Dimension | Functional duality (antagonism + fluorescence) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM; Fluorescence: Ex/Em ~550/570 nm |
| Comparator Or Baseline | IHR-1: IC₅₀ = 7.6 nM; No fluorescence |
| Quantified Difference | ~13-fold higher IC₅₀; Fluorescence present vs. absent |
| Conditions | Gli transcriptional activity assay (3T3-ShhFL cells) for IC₅₀; Cy3 spectral properties |
Why This Matters
This dual functionality eliminates the need for secondary labeling steps, reducing experimental variability and enabling direct quantification of Smo engagement in live cells.
